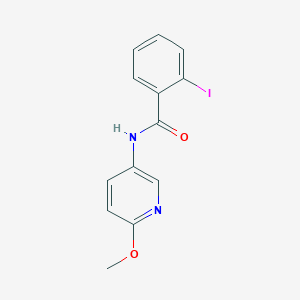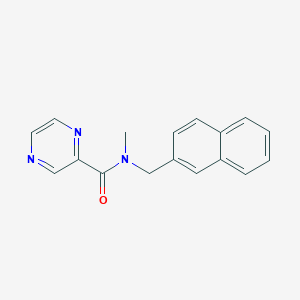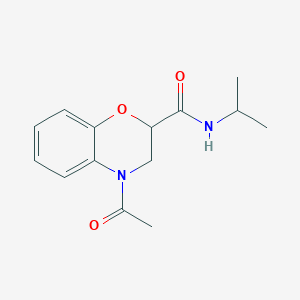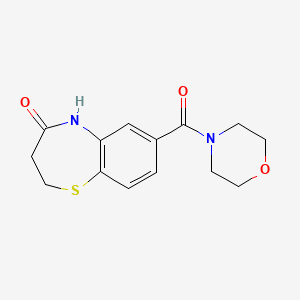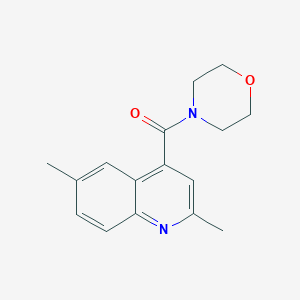
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has a morpholine group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have shown that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been found to inhibit the activity of some enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and modulate gene expression. The compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in lab experiments is its versatility. It can be used in a wide range of assays to study various biological processes. Additionally, the compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using the compound is its potential toxicity. Careful handling and disposal of the compound are necessary to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the use of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone in scientific research. One direction is the development of new synthetic methods to obtain the compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, the compound can be used as a tool for studying various biological processes, such as cell signaling and gene expression. Overall, (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has shown great potential in scientific research and is expected to continue to be an important compound in various fields.
Métodos De Síntesis
The synthesis of (2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been achieved using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylquinoline with morpholine and paraformaldehyde in the presence of a catalyst. Another method involves the reaction of 2,6-dimethylquinoline with morpholine and chloroacetyl chloride in the presence of a base. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also shown potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been used as a ligand for designing metal-organic frameworks.
Propiedades
IUPAC Name |
(2,6-dimethylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-4-15-13(9-11)14(10-12(2)17-15)16(19)18-5-7-20-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAYKSLAOUBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylquinolin-4-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
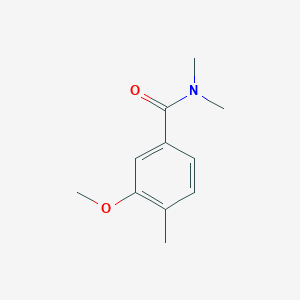
![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
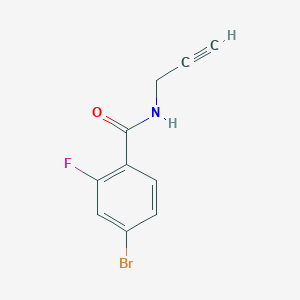
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
